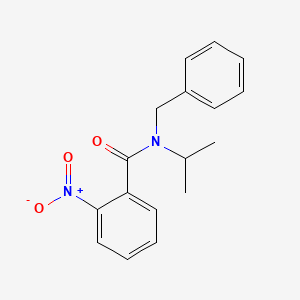
N-benzyl-N-isopropyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-isopropyl-2-nitrobenzamide (BINAM) is a chemical compound that belongs to the class of nitrobenzamides. It has been studied for its potential applications in scientific research and has shown promising results in various fields.
Mécanisme D'action
The mechanism of action of N-benzyl-N-isopropyl-2-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-benzyl-N-isopropyl-2-nitrobenzamide has also been shown to inhibit the activity of certain metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
N-benzyl-N-isopropyl-2-nitrobenzamide has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-benzyl-N-isopropyl-2-nitrobenzamide has been shown to reduce the activity of certain metalloproteinases, which are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-isopropyl-2-nitrobenzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-benzyl-N-isopropyl-2-nitrobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-N-isopropyl-2-nitrobenzamide. One area of interest is the development of new drugs for the treatment of inflammatory diseases. N-benzyl-N-isopropyl-2-nitrobenzamide has shown promising results in animal models, and further research is needed to determine its potential as a therapeutic agent. Additionally, N-benzyl-N-isopropyl-2-nitrobenzamide has been studied as a fluorescent probe for the detection of metal ions, and further research is needed to optimize its properties for this application. Finally, N-benzyl-N-isopropyl-2-nitrobenzamide has been used as a chiral ligand in asymmetric synthesis reactions, and further research is needed to explore its potential in this area.
Méthodes De Synthèse
The synthesis of N-benzyl-N-isopropyl-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with benzylamine and isopropylamine in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane and is carried out under an inert atmosphere. The product is then purified by column chromatography to obtain pure N-benzyl-N-isopropyl-2-nitrobenzamide.
Applications De Recherche Scientifique
N-benzyl-N-isopropyl-2-nitrobenzamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, N-benzyl-N-isopropyl-2-nitrobenzamide has been used as a chiral ligand in asymmetric synthesis reactions.
Propriétés
IUPAC Name |
N-benzyl-2-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(2)18(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)19(21)22/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPNTICQLVTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-nitro-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)


![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)




